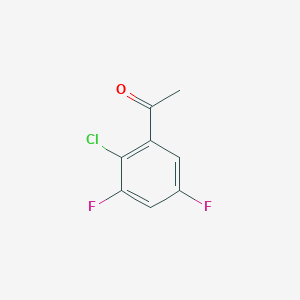

2'-Chloro-3',5'-difluoroacetophenone

Description

2'-Chloro-3',5'-difluoroacetophenone is a halogenated acetophenone derivative with the molecular formula C₈H₅ClF₂O (molecular weight: 190.58 g/mol). This compound features a chloro substituent at the 2'-position and fluorine atoms at the 3'- and 5'-positions on the aromatic ring. It is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic and steric effects of its substituents to modulate reactivity .

Properties

Molecular Formula |

C8H5ClF2O |

|---|---|

Molecular Weight |

190.57 g/mol |

IUPAC Name |

1-(2-chloro-3,5-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |

InChI Key |

VZIDXGZZJBYOSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2'-Chloro-3',5'-difluoroacetophenone

General Synthetic Strategies

The synthesis of this compound typically involves multi-step aromatic substitution reactions starting from appropriately substituted benzene derivatives. The key transformations include:

- Selective chlorination of the aromatic ring at the 2' position.

- Introduction of fluorine atoms at the 3' and 5' positions.

- Formation of the acetophenone moiety via Friedel-Crafts acylation or related methods.

These steps require careful choice of reagents and conditions to avoid over-substitution or unwanted side reactions.

Specific Preparation Routes and Reaction Conditions

Chlorination and Fluorination via Halogenated Anilines and Oxime Intermediates

A related method for difluoroacetophenone derivatives (e.g., 2,4-difluoroacetophenone) involves the use of difluoroaniline, acetaldoxime, and copper sulfate as catalysts under mildly acidic conditions (pH 3-6, preferably pH 4). The reaction proceeds with steam distillation and vacuum rectification after benzene extraction to isolate the product with high yield and purity. Although this example is for 2,4-difluoroacetophenone, the approach is adaptable for other positional isomers like this compound by selecting appropriate starting materials.

| Parameter | Condition/Range | Notes |

|---|---|---|

| Starting materials | Difluoroaniline, acetaldoxime, copper sulfate | Molar ratio 1:1.2-1.5:0.1-0.15 |

| pH | 3-6 (optimal ~4) | Adjusted during reaction |

| Solvent | Halogenated or non-halogenated aliphatic, alicyclic, or aromatic hydrocarbons | Examples: hexane, methylcyclohexane, toluene |

| Post-reaction treatment | Steam distillation, benzene extraction, vacuum rectification | Ensures purity and isolation |

Chlorination of Difluoroacetophenone Derivatives Using Chlorinating Agents

Another reported method involves the chlorination of difluoroacetophenone derivatives using chlorinating agents such as elemental chlorine or N-chlorosuccinimide in the presence of catalysts or additives like tetrabutylammonium fluoride. For example, 2,2-difluoro enol silyl ether intermediates can be chlorinated at low temperatures (-78 °C) to obtain chlorodifluoroacetophenone with high yield (up to 87%). This approach is scalable and reproducible, indicating potential for preparing this compound analogs by modifying the substitution pattern.

| Chlorinating Agent | Temperature | Yield (%) | Notes |

|---|---|---|---|

| N-chlorosuccinimide | Room temperature | 68 | Moderate yield |

| Elemental chlorine (Cl2) | -78 °C | 87 | High yield, scalable |

Multi-step Halogenation and Acetylation from Fluorinated and Chlorinated Benzene Precursors

A patented method for preparing halogenated acetophenones involves a sequence of chlorination, hydrogenation, diazotization, and acetylation steps starting from fluorinated and chlorinated nitrobenzene derivatives. The process includes:

- Chlorination of difluoro nitrobenzene to obtain dichloro-difluoro nitrobenzene.

- Catalytic hydrogenation to convert nitro groups into amines.

- Diazotization followed by chlorination to introduce further chlorine atoms.

- Bromination and acetylation to form the acetophenone moiety.

Yields for each step range from 81% to 95%, with recrystallization used for purification. Although this method is described for 2,4,6-trichloro-3,5-difluoroacetophenone, similar strategies can be adapted for this compound synthesis.

| Step | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Chlorination | Aromatic substitution | 90 | ~3 hours, monitored by TLC |

| Hydrogenation | Catalytic reduction | 95.1 | 3 MPa, 60 °C, 3 hours |

| Diazotization & Chlorination | Substitution | 81.1 | Controlled temperature, aqueous media |

| Bromination | Halogenation | 92.9 | 45 °C, slow addition of KBrO3 |

| Acetylation | Friedel-Crafts type | 81.9 | Vacuum steam distillation, recrystallization |

Industrial Production Considerations

Industrial synthesis of halogenated acetophenones like this compound typically emphasizes:

- Use of continuous flow reactors for better control of reaction parameters.

- Optimization of chlorination and fluorination steps for high selectivity.

- Automated pH and temperature control to maintain mild reaction conditions.

- Efficient purification via steam distillation, solvent extraction, and vacuum rectification to ensure product quality.

These methods aim to maximize yield, minimize environmental impact, and reduce production costs.

Summary Table of Preparation Methods

| Method No. | Starting Materials/Intermediates | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Difluoroaniline, acetaldoxime | Copper sulfate | pH 3-6 (opt. 4), organic solvent | High (not specified) | Steam distillation, vacuum rectification |

| 2 | Difluoro enol silyl ether intermediates | Elemental chlorine, N-chlorosuccinimide | -78 °C to room temp | 68-87 | Chlorination step for halogenation |

| 3 | Fluorinated/chlorinated nitrobenzene | Pd/C catalyst, KBrO3, SOCl2 | 3 MPa H2, 45 °C, multi-step | 81-95 | Multi-step halogenation and acetylation |

| 4 | Acetophenone derivatives | Thionyl chloride, hydrogen fluoride | Controlled chlorination and fluorination | Industrial scale | Continuous flow reactors, automated control |

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.

Common Reagents and Conditions:

Difluoromethylation: Using reagents like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in the presence of phenol derivatives.

Baylis-Hillman Reaction: Involving fluoroalkyl ketones to obtain chlorodifluoromethyl-containing products.

Major Products:

Aryl Difluoromethyl Ethers: Formed through difluoromethylation reactions.

Chlorodifluoromethyl Derivatives: Obtained from the Baylis-Hillman reaction.

Scientific Research Applications

2’-Chloro-3’,5’-difluoroacetophenone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various fluorinated compounds and as a precursor in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-3’,5’-difluoroacetophenone involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

- 3',5'-Difluoroacetophenone (CAS 123577-99-1): Lacks the chloro substituent, with molecular formula C₈H₆F₂O (MW 156.13 g/mol) .

- 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2): Contains trifluoromethyl and dichloro substituents, used in veterinary pharmaceuticals like fluralaner .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Purity (%) |

|---|---|---|---|---|---|

| 2'-Chloro-3',5'-difluoroacetophenone | C₈H₅ClF₂O | 190.58 | Not reported | Not reported | >95%* |

| 3',5'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | Not reported | Not reported | 97% |

| 2',5'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | Not reported | Not reported | >98% |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 243.01 | Not reported | Not reported | >95% |

Key Observations :

- The chloro substituent in this compound increases molecular weight by ~34.45 g/mol compared to non-chlorinated analogues.

Q & A

Q. What are the optimal synthetic routes for preparing 2'-Chloro-3',5'-difluoroacetophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Two primary synthetic routes are documented for analogous chloro-difluoroacetophenones:

Friedel-Crafts Acylation : Reacting substituted fluorochlorobenzene derivatives (e.g., 3,4-difluorochlorobenzene) with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields ~80% product .

Nitroarene Reduction : Starting from nitro-substituted precursors (e.g., 5-chloro-2-fluoronitrobenzene), catalytic hydrogenation or metal-mediated reduction followed by acetylation achieves comparable yields .

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Control reaction temperature (20–40°C) to minimize side reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

| Route | Starting Material | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Difluorochlorobenzene | AlCl₃, 25°C, 12 h | ~80% | |

| Nitroarene Reduction | 5-Chloro-2-fluoronitrobenzene | H₂/Pd-C, RT, 6 h | ~80% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons exhibit splitting patterns due to adjacent fluorine atoms (e.g., doublets of doublets for 3',5'-F substituents). The acetyl group (-COCH₃) appears as a singlet at ~2.6 ppm.

- ¹³C NMR : Carbonyl carbon (C=O) resonates at ~195–205 ppm. Fluorine-coupled carbons show characteristic splitting (e.g., ¹JCF ≈ 245 Hz) .

- IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 190–200 (exact mass depends on isotopic Cl/F patterns) .

Q. Key Data :

Q. How does the electronic nature of the chloro and difluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-withdrawing effects of Cl and F substituents activate the aromatic ring toward NAS:

- Meta-Directing Fluorine : 3',5'-F groups deactivate the ring but direct nucleophiles to the para position relative to the acetyl group.

- Ortho/para-Directing Chlorine : The 2'-Cl substituent further polarizes the ring, enhancing electrophilicity at specific positions.

Q. Experimental Design :

- React with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at 60–80°C.

- Monitor reaction progress via TLC (Rf shift) or HPLC.

- Isolate products via acid-base extraction or crystallization .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular docking) have been employed to study the electronic properties or potential biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps. Key findings for analogous compounds include:

- Molecular Docking : Used to assess binding affinity with biological targets (e.g., enzymes in quinolone antibiotic synthesis). Dock the acetophenone core into active sites using software like AutoDock Vina .

Q. Recommendations :

- Use Gaussian 16 or ORCA for DFT calculations with B3LYP/6-311+G(d,p) basis sets.

- Validate docking results with in vitro assays (e.g., enzyme inhibition studies).

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound across different studies?

Methodological Answer: Common Sources of Discrepancies :

Q. Resolution Strategies :

Standardize Protocols : Use high-purity reagents (≥99%) and anhydrous conditions.

Cross-Validate Analytics : Combine NMR, LC-MS, and elemental analysis.

Reproduce Reactions : Independent replication in multiple labs to identify systematic errors.

Case Study : A reported 80% yield dropped to 65% when using commercial-grade AlCl₃ (90% purity) instead of sublimed AlCl₃ (>99%) .

Q. What strategies mitigate challenges in handling and storing this compound, given its potential sensitivity to moisture or temperature?

Methodological Answer: Handling Challenges :

- Hygroscopicity : Absorbs moisture, leading to hydrolysis.

- Thermal Decomposition : Degrades above 200°C, releasing HF/Cl₂ gas.

Q. Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.